5-Chloro-2,6-dimethylbenzo[d]oxazole
Description
General Context of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are a vast and essential class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. acs.orgorganic-chemistry.orgsioc-journal.cn These non-carbon atoms, typically nitrogen, oxygen, or sulfur, impart unique physical and chemical properties that distinguish them from their carbocyclic counterparts. acs.org Heterocycles are ubiquitous in nature and are fundamental to the chemistry of life, forming the core structures of nucleic acids, many vitamins, alkaloids, and hormones. nih.govnih.gov Their structural diversity and varied reactivity make them crucial components in numerous fields. organic-chemistry.org In modern science, synthetic heterocycles are indispensable, forming the basis for a majority of pharmaceutical drugs, pesticides, dyes, and advanced polymers. nih.govnih.gov The study of their synthesis, properties, and applications constitutes a major branch of organic chemistry. nih.gov
Importance of the Benzo[d]oxazole Ring System in Medicinal Chemistry and Advanced Materials Research
The benzo[d]oxazole ring system, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is an aromatic heterocyclic motif of significant interest. nih.govnih.gov This "privileged scaffold" is found in a wide array of pharmacologically active compounds and natural products. nih.govacs.org The benzoxazole (B165842) core is considered a structural isostere of natural nucleic acid bases like adenine (B156593) and guanine, which may allow it to readily interact with biological macromolecules such as enzymes and receptors. nih.gov
This structural feature has led to the development of benzoxazole derivatives with a broad spectrum of biological activities, including antimicrobial, nih.govnih.gov anticancer, nih.gov anti-inflammatory, nih.gov antiviral, and anticonvulsant properties. nih.gov Several commercially successful drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen (B1672895) and the muscle relaxant chlorzoxazone, are built upon the benzoxazole framework. nih.gov Beyond medicine, benzoxazole derivatives are valuable in materials science, where their photophysical properties are harnessed for applications such as fluorescent brighteners, dopants in organic light-emitting diodes (OLEDs), and chromophores for advanced dyes. nih.gov
Rationale for Investigating 5-Chloro-2,6-dimethylbenzo[d]oxazole within the Benzo[d]oxazole Scaffold
The specific substitution pattern on the benzoxazole ring system is critical for modulating its biological and physical properties. Research has consistently shown that substituents at the 2- and 5-positions of the benzoxazole core can significantly influence its pharmacological potency. nih.gov The introduction of a chlorine atom, a common halogen in medicinal chemistry, at the 5-position can enhance properties like lipophilicity, which may improve membrane permeability and target binding. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction that can influence drug-receptor binding.
Simultaneously, the presence of methyl groups at the 2- and 6-positions can impact the molecule's steric profile and electronic properties. A methyl group at the C-2 position is a common feature in many bioactive benzoxazoles. sioc-journal.cn Therefore, the investigation of this compound is driven by a rational design approach. The combination of these specific substituents—a chloro group at C-5 and methyl groups at C-2 and C-6—creates a unique electronic and steric profile. This profile is hypothesized to yield novel interactions with biological targets or lead to desirable photophysical characteristics, making it a compelling candidate for synthesis and evaluation in both drug discovery and materials science research programs.
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not widely available in peer-reviewed literature. However, some basic properties can be identified from chemical supplier catalogs. bldpharm.comsigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 124911-52-0 | bldpharm.comsigmaaldrich.com |
| Molecular Formula | C₉H₈ClNO | bldpharm.comsigmaaldrich.com |
| Molecular Weight | 181.62 g/mol | bldpharm.com |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Predicted and Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to two distinct methyl groups (singlets), and aromatic protons on the benzene ring. |
| ¹³C NMR | Resonances for two methyl carbons, aromatic carbons, and carbons of the oxazole ring. |
| IR Spectroscopy | Characteristic peaks for C=N stretching, C-O-C stretching of the oxazole ring, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (181.62 g/mol ) and characteristic fragmentation patterns of the benzoxazole ring. clockss.org |
Note: The spectroscopic data presented are predictions based on the chemical structure and data from analogous compounds. One major supplier notes that analytical data is not collected for this specific product. sigmaaldrich.com
Chemical Reactivity and Potential Transformations
The reactivity of this compound is dictated by its constituent parts: the benzoxazole core, the chloro substituent, and the two methyl groups. The benzoxazole ring itself is aromatic and relatively stable, but it possesses reactive sites that allow for functionalization. nih.gov
The C-2 position of the benzoxazole ring is particularly important. While in this compound it is substituted with a methyl group, in other benzoxazoles, this position is often a target for C-H activation or functionalization to introduce a wide variety of groups. nih.govmdpi.com The reactivity of the benzene portion of the scaffold towards electrophilic aromatic substitution will be directed by the activating methyl group and the deactivating, ortho-para directing chloro group.
The chlorine atom at the 5-position could potentially undergo nucleophilic aromatic substitution under specific, often harsh, conditions, allowing for the introduction of other functional groups. The methyl groups themselves could be subject to radical halogenation or oxidation to introduce further functionality if desired for derivatization strategies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,6-dimethyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-5-3-9-8(4-7(5)10)11-6(2)12-9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVRZUMWXILVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124911-52-0 | |
| Record name | 5-CHLORO-2,6-DIMETHYLBENZOXAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies for 5 Chloro 2,6 Dimethylbenzo D Oxazole and Analogous Benzoxazoles
Review of Established Synthetic Methodologies for Benzo[d]oxazoles
The synthesis of the benzoxazole (B165842) ring system has been a subject of extensive research for decades. Traditional methods, which are still widely employed, primarily involve the construction of the oxazole (B20620) ring from a pre-existing benzene (B151609) derivative, typically an o-aminophenol.
Conventional Cyclization and Condensation Reactions
The most classical and straightforward approach to benzoxazoles is the condensation of o-aminophenols with a variety of reagents that provide the C2 carbon of the oxazole ring. These include carboxylic acids, aldehydes, acid chlorides, and orthoesters. who.intguidechem.com
One of the most common methods involves the reaction of an o-aminophenol with a carboxylic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. google.com The reaction proceeds through the initial formation of an o-acylaminophenol intermediate, which then undergoes cyclodehydration to yield the benzoxazole. Similarly, aldehydes can be condensed with o-aminophenols, followed by an oxidative cyclization step to afford 2-substituted benzoxazoles. who.intguidechem.com The use of acid chlorides provides a more reactive alternative to carboxylic acids for the initial acylation step.
Another established route is the reaction of o-aminophenols with cyanogen (B1215507) bromide to yield 2-aminobenzoxazoles. google.com Furthermore, the reaction of o-aminophenols with β-diketones can lead to the formation of 2-substituted benzoxazoles. nih.gov These conventional methods, while effective, often require harsh reaction conditions, such as high temperatures and strong acids, which can limit their applicability for sensitive substrates.
Multi-component Reactions in Benzo[d]oxazole Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, have emerged as a powerful tool in organic synthesis. For benzoxazole synthesis, MCRs offer advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity rapidly. sigmaaldrich.com
A notable example is the Ugi-type MCR, which can be adapted for the synthesis of benzoxazole derivatives. Isocyanide-based MCRs, in general, have been successfully employed to construct the benzoxazole framework. For instance, a three-component reaction of an o-aminophenol, an aldehyde, and an isocyanide can lead to the formation of 2-substituted benzoxazoles. google.com Copper-catalyzed multi-component reactions have also been developed, where an o-aminophenol, an aldehyde, and an amine can react to form benzoxazoles under mild conditions. google.comprepchem.com
Modern and Sustainable Approaches in Benzo[d]oxazole Synthesis
In recent years, a significant focus has been placed on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of novel catalytic systems and alternative energy sources for benzoxazole synthesis.
Catalyst-Mediated Synthesis (e.g., Metal, Nanocatalysts, Ionic Liquids)
A wide array of catalysts has been investigated to improve the efficiency and selectivity of benzoxazole synthesis. Metal catalysts, including those based on copper, palladium, iron, and zinc, have been extensively used. google.comuni.lunih.gov For instance, copper catalysts have been employed for the intramolecular O-arylation of o-haloanilides to form benzoxazoles. nih.govuni.lu Palladium catalysts are effective in mediating the coupling of o-aminophenols with various partners. google.comnih.gov
Nanocatalysts have gained prominence due to their high surface area-to-volume ratio and unique catalytic properties. Copper oxide nanoparticles have been used for the intramolecular cyclization of o-bromoaryl derivatives. uni.lu Magnetic nanoparticles functionalized with ionic liquids have also been developed as recyclable catalysts for benzoxazole synthesis. chemicalbook.comuni.lusigmaaldrich.com
Ionic liquids (ILs) have been explored as both catalysts and reaction media for benzoxazole synthesis. Brønsted acidic ionic liquids, for example, can efficiently catalyze the condensation of o-aminophenols with aldehydes under solvent-free conditions. google.com These reactions often benefit from high yields and simple catalyst recycling. google.com
Green Chemistry Techniques (e.g., Microwave, Ultrasound, Mechanochemical, Solvent-Free)
Green chemistry principles have driven the adoption of alternative energy sources and solvent-free reaction conditions to minimize environmental impact. Microwave-assisted organic synthesis (MAOS) has been widely applied to the synthesis of benzoxazoles, often leading to significantly reduced reaction times and improved yields compared to conventional heating. who.intsigmaaldrich.com The condensation of o-aminophenols with aldehydes or carboxylic acids can be efficiently carried out under microwave irradiation, sometimes in the absence of a solvent. who.int
Ultrasound irradiation is another green technique that has been successfully used to promote benzoxazole synthesis. Sonication can enhance reaction rates and yields, particularly in heterogeneous reaction mixtures. The synthesis of benzoxazoles from o-aminophenols and aldehydes has been achieved under ultrasonic irradiation, often with shorter reaction times and in high yields.
Mechanochemical synthesis, which involves grinding solid reactants together, offers a completely solvent-free approach. This technique has been applied to the synthesis of benzoxazoles, demonstrating that the reaction between an o-aminophenol and an aldehyde can proceed efficiently in the solid state by mechanical grinding, sometimes with a catalytic amount of an acid or a base. chemicalbook.com
Solvent-free reactions, often coupled with microwave or mechanochemical methods, represent a significant step towards greener synthesis. chemicalbook.comsigmaaldrich.com The direct reaction of starting materials in the absence of a volatile organic solvent reduces waste and simplifies product purification.
Specific Synthetic Pathways for 5-Chloro-2,6-dimethylbenzo[d]oxazole and its Direct Precursors
The synthesis of the specifically substituted this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be constructed based on the established methodologies for analogous benzoxazoles. The key to this synthesis is the preparation of the crucial precursor, 2-amino-4-chloro-5-methylphenol (B1266682).
A potential synthetic pathway would involve the following steps:
Synthesis of 2-amino-4-chloro-5-methylphenol: This precursor is central to the synthesis. While its direct synthesis is not widely reported, it can be logically derived from related compounds. A possible route could start from 5-chloro-2-methylaniline (B43014). uni.lu Nitration of 5-chloro-2-methylaniline would likely yield 5-chloro-2-methyl-4-nitroaniline. Subsequent diazotization of the amino group followed by hydrolysis would introduce the hydroxyl group, leading to 4-chloro-5-methyl-2-nitrophenol. Finally, reduction of the nitro group, for instance using iron in acidic medium or catalytic hydrogenation, would yield the desired 2-amino-4-chloro-5-methylphenol.
Formation of the Benzoxazole Ring: With the precursor 2-amino-4-chloro-5-methylphenol in hand, the final step involves the formation of the oxazole ring to yield this compound. A well-established method for introducing a methyl group at the C2 position is the reaction with acetic anhydride (B1165640) or acetic acid.
A likely procedure would involve the acylation of 2-amino-4-chloro-5-methylphenol with acetic anhydride to form the intermediate N-(4-chloro-2-hydroxy-5-methylphenyl)acetamide. This intermediate can then undergo cyclodehydration, either by heating or by using a dehydrating agent such as polyphosphoric acid or a strong acid, to afford the final product, this compound.
This proposed pathway leverages well-documented reactions in benzoxazole chemistry and provides a logical approach to the synthesis of this specific derivative.
Regioselective Synthesis and Functionalization of Benzo[d]oxazole Scaffolds
The precise control over the placement of functional groups on the benzoxazole core is a critical aspect of synthetic organic chemistry, enabling the development of molecules with specific properties. Regioselective synthesis and functionalization strategies allow chemists to introduce substituents at desired positions of the benzoxazole scaffold, which is paramount for structure-activity relationship studies in medicinal chemistry and for tuning the electronic properties in materials science.
A key challenge in the synthesis of substituted benzoxazoles is controlling the regioselectivity, particularly on the benzene ring. Various methodologies have been developed to address this, often relying on the inherent reactivity of the starting materials or the use of directing groups and specific catalysts to guide the reaction to a particular position.
One of the most powerful strategies for constructing the benzoxazole core is through the intramolecular cyclization of appropriately substituted precursors. A prominent example is the copper-catalyzed intramolecular oxidative C-H/C-O coupling of anilides. acs.orgacs.org This method has proven effective for creating a variety of functionalized benzoxazoles. The regioselectivity of this cyclization is highly dependent on the substitution pattern of the anilide precursor. For instance, anilides with substituents at the meta position relative to the amide group undergo cyclization regioselectively. The reaction typically proceeds at the less sterically hindered position to yield 5-substituted benzoxazoles. acs.org
An efficient protocol for this transformation involves using copper(II) triflate (Cu(OTf)₂) as a catalyst in a solvent like o-dichlorobenzene, with air serving as the terminal oxidant. acs.orgacs.org This approach demonstrates good functional group tolerance.
| Entry | Substrate (Anilide) | Substituent (R) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-(3-chlorophenyl)benzamide | Cl | 5-Chlorobenzoxazole | 72 |
| 2 | N-(3-bromophenyl)benzamide | Br | 5-Bromobenzoxazole | 68 |
| 3 | N-(3-methoxyphenyl)benzamide | OCH₃ | 5-Methoxybenzoxazole | 55 |
Conversely, the strategic placement of a directing group can completely alter the regiochemical outcome. When a directing group, such as a pyrrolidinone, is installed at the meta position of the anilide, the C-H activation and subsequent cyclization occur exclusively at the more sterically hindered C-2 position. acs.org This leads to the formation of 7-substituted benzoxazoles, a selectivity attributed to the formation of a stable, doubly coordinated copper intermediate. acs.org This method is notable for its efficacy, proceeding smoothly even under an air atmosphere at lower temperatures compared to reactions without a directing group. acs.orgacs.org
Direct C-H functionalization of a pre-formed benzoxazole ring is another important avenue for regioselective modification. Palladium-catalyzed C-H arylation has been shown to be highly regioselective for the C7 position of the benzoxazole scaffold. nih.gov This provides a direct method for introducing aryl groups at a specific site, which can be difficult to achieve through classical condensation methods.
Furthermore, the benzoxazole moiety itself can act as a removable directing group to control regioselectivity in reactions on adjacent parts of a molecule. For example, a benzoxazol-2-yl substituent has been used to direct the iridium-catalyzed C(sp³)–H alkylation of secondary amines, demonstrating unique regiocontrol. acs.org
Structure Activity Relationship Sar and Structural Modification Studies of Benzo D Oxazole Derivatives
Correlation of Substituent Identity and Position with Biological Activity Profiles
The relationship between the chemical structure of benzo[d]oxazole derivatives and their biological activity is a cornerstone of medicinal chemistry. researchgate.net Studies indicate that the presence of electron-withdrawing and electron-releasing groups at various positions can greatly enhance the antimicrobial and antiproliferative effects of these compounds. researchgate.net
Influence of C-2 Substituents on Biological Potency
The C-2 position of the benzo[d]oxazole ring is a frequent site for modification and has a profound impact on biological potency. Systematic studies of α-keto oxazole (B20620) inhibitors of fatty acid amide hydrolase (FAAH) revealed that substitutions on the C-2 acyl side chain are critical for activity. nih.gov Generally, hydrophobic or electron-withdrawing substituents at this position tend to enhance the binding affinity of inhibitors more effectively than polar or electron-donating groups. nih.gov
In a study on 2-phenylbenzo[d]oxazole derivatives as tyrosinase inhibitors, modifications to the 2-phenyl ring dramatically altered inhibitory activity. The presence and position of hydroxyl groups on this C-2 phenyl substituent were particularly important. A 2,4-dihydroxyphenyl group at the C-2 position resulted in the most potent tyrosinase inhibition, suggesting that this substitution pattern is a key determinant of potency. mdpi.com
Table 1: Influence of C-2 Phenyl Substituents on Mushroom Tyrosinase Inhibitory Activity
| Base Scaffold | C-2 Phenyl Substituent | IC₅₀ (μM) |
|---|---|---|
| 6-Methyl-2-phenylbenzo[d]oxazole | 4-Hydroxyphenyl | 10.11 |
| 6-Methyl-2-phenylbenzo[d]oxazole | 2,4-Dihydroxyphenyl | 0.51 |
| 6-Methyl-2-phenylbenzo[d]oxazole | 3,4-Dihydroxyphenyl | 14.00 |
| 6-Chloro-2-phenylbenzo[d]oxazole | 4-Hydroxyphenyl | > 50 |
| 6-Chloro-2-phenylbenzo[d]oxazole | 2,4-Dihydroxyphenyl | 2.22 |
| 6-Chloro-2-phenylbenzo[d]oxazole | 3,4-Dihydroxyphenyl | 38.93 |
| 5-Methyl-2-phenylbenzo[d]oxazole | 4-Hydroxyphenyl | 11.31 |
| 5-Methyl-2-phenylbenzo[d]oxazole | 2,4-Dihydroxyphenyl | 3.50 |
| 5-Methyl-2-phenylbenzo[d]oxazole | 3,4-Dihydroxyphenyl | 21.82 |
Data sourced from a study on tyrosinase inhibitors. mdpi.com
Effects of Halogenation and Alkyl Substituents at C-5 and C-6 Positions
The substitution pattern on the benzo ring, particularly at the C-5 and C-6 positions, plays a crucial role in modulating biological activity. Halogen substitution is known to significantly influence molecular organization and electronic properties. rsc.org The introduction of a halogen atom can alter intermolecular interactions and affect the electron density distribution in the molecule. rsc.orgacs.org
In the context of 2-phenylbenzo[d]oxazole tyrosinase inhibitors, a comparison between derivatives with a methyl group at C-6, a chlorine atom at C-6, and a methyl group at C-5 provides clear SAR insights. For a given C-2 substituent, the specific substitution on the benzo ring alters the inhibitory potency. For instance, the derivative with a C-6 methyl group and a 2,4-dihydroxyphenyl group at C-2 was the most potent inhibitor in the series, with an IC₅₀ value of 0.51 μM. mdpi.com The corresponding 6-chloro derivative was less potent (IC₅₀ = 2.22 μM), and the 5-methyl derivative had an IC₅₀ of 3.50 μM. mdpi.com This demonstrates that a methyl group at the C-6 position is more favorable for this specific activity than a chlorine atom at the same position or a methyl group at the C-5 position.
Table 2: Effect of C-5/C-6 Substituents on Tyrosinase Inhibitory Activity of 2-(2,4-dihydroxyphenyl)benzo[d]oxazoles
| Compound | C-5 Substituent | C-6 Substituent | IC₅₀ (μM) |
|---|---|---|---|
| 2-(2,4-Dihydroxyphenyl)-6-methylbenzo[d]oxazole | H | CH₃ | 0.51 |
| 6-Chloro-2-(2,4-dihydroxyphenyl)benzo[d]oxazole | H | Cl | 2.22 |
| 2-(2,4-Dihydroxyphenyl)-5-methylbenzo[d]oxazole | CH₃ | H | 3.50 |
Data sourced from a study on tyrosinase inhibitors. mdpi.com
Systematic Structural Variations and Their Biological Impact
Systematic variation of the benzo[d]oxazole structure is a common strategy for developing novel therapeutic agents. researchgate.netnih.gov By creating libraries of related compounds, researchers can explore a wide chemical space to identify derivatives with optimized activity. For example, a series of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole derivatives were synthesized and evaluated for antimicrobial and anticancer activities. researchgate.net The results showed that specific substitutions significantly improved biological activity against various bacterial, fungal, and cancer cell lines. researchgate.net
Another study involved the synthesis of twenty-one novel benzo[d]oxazole-based derivatives and their evaluation for neuroprotective effects against β-amyloid-induced toxicity. nih.govnih.gov This systematic approach led to the identification of a lead compound that significantly increased cell viability and showed protective effects through modulation of the Akt/GSK-3β/NF-κB signaling pathway. nih.govnih.gov These examples underscore how systematic structural modifications are essential for mapping the SAR of the benzo[d]oxazole scaffold and discovering compounds with potent and selective biological profiles. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzo[d]oxazoles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. mdpi.com This method is crucial for discovering new drug candidates and optimizing lead compounds. mdpi.com
The QSAR modeling process involves several key steps:
Data Set Selection: A group of compounds with known biological activity (e.g., IC₅₀, Kᵢ) is selected. mdpi.com
Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, steric) are calculated for each compound. nih.gov
Model Development: Statistical methods are used to build a mathematical model that links the descriptors to the biological activity. mdpi.com
Validation: The model's predictive power is assessed using internal and external validation sets. nih.gov A QSAR model is generally considered acceptable if the coefficient of determination (r²) is greater than 0.6 for the training set and 0.5 for the test set. nih.gov
While extensive QSAR studies are available for related heterocyclic systems like benzodiazepines, the same principles are directly applicable to benzo[d]oxazoles. nih.govcore.ac.uk By developing robust QSAR models for benzo[d]oxazole derivatives, it is possible to predict the biological activity of newly designed compounds in a rapid and cost-effective manner, thereby accelerating the drug discovery process. nih.gov
Pharmacophore Elucidation and Design Principles for Benzo[d]oxazole-based Compounds
Pharmacophore modeling is a key component of ligand-based drug design (LBDD) that identifies the essential three-dimensional arrangement of chemical features (pharmacophore) responsible for a molecule's biological activity. mdpi.com This model serves as a template for designing new compounds with similar or improved potency.
The SAR data gathered from various benzo[d]oxazole series allows for the elucidation of key design principles. For instance, SAR analyses of benzimidazole (B57391) derivatives, a related scaffold, have shown that substitutions at the N1, C2, C5, and C6 positions significantly influence anti-inflammatory activity. mdpi.com Similarly, for benzo[d]oxazoles, the accumulated data points to the critical importance of specific structural features:
Aromatic/Heterocyclic group at C-2: The nature of the substituent at this position is a primary determinant of potency and selectivity. nih.govmdpi.com
Hydrogen Bond Donors/Acceptors: The presence of features like hydroxyl groups on a C-2 phenyl ring can be crucial for binding to a biological target. mdpi.com
Computational studies combining QSAR and pharmacophore modeling can confirm the importance of specific hydrophobic and polar functionalities and their spatial arrangement, providing a powerful tool for the rational design of new benzo[d]oxazole-based compounds. nih.gov
Mechanistic Understanding of Biological Activities Attributed to Benzo D Oxazoles
Diverse Biological Activities Explored in Research
There are no published studies evaluating the antimicrobial, antiproliferative, or anti-inflammatory potential of 5-Chloro-2,6-dimethylbenzo[d]oxazole .
Advanced Computational and Theoretical Studies on Benzo D Oxazole Systems
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Chloro-2,6-dimethylbenzo[d]oxazole, this would involve simulating its interaction with a specific biological target, such as an enzyme or receptor. For instance, studies on other substituted benzoxazoles have successfully used molecular docking to investigate their binding modes within the active sites of enzymes like cyclooxygenase (COX) or DNA gyrase. nih.govnih.gov The process would involve obtaining the three-dimensional structure of the target protein and using a docking program to fit the this compound molecule into the binding pocket. The results would be scored based on the binding energy, providing insights into the potential biological activity of the compound.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-target complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, including conformational changes and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. This technique is crucial for validating the docking results and understanding the flexibility of both the ligand and the target's active site.
Three-Dimensional Pharmacophore Model Development and Validation
A pharmacophore model is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. The development of a 3D pharmacophore model for a series of benzoxazole (B165842) derivatives would typically involve aligning a set of active compounds and identifying the common chemical features responsible for their biological activity. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
For this compound, a pharmacophore model could be developed based on a library of structurally similar compounds with known activity against a particular target. Once developed, the model's predictive power would be validated using a test set of molecules with known activities. A validated pharmacophore model can then be used for virtual screening of large compound databases to identify novel molecules with the potential for similar biological activity.
Quantum Chemical Calculations and Spectroscopic Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules.
Electronic Structure and Reactivity Descriptors
DFT calculations can be used to determine the electronic structure of this compound, including the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). From these, various reactivity descriptors can be calculated, such as:
| Reactivity Descriptor | Description |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the chemical reactivity and kinetic stability of the molecule. |
| Ionization Potential | The energy required to remove an electron from the molecule. |
| Electron Affinity | The energy released when an electron is added to the molecule. |
| Electronegativity | A measure of the atom's ability to attract shared electrons to itself. |
| Hardness and Softness | Measures of the molecule's resistance to change in its electron distribution. |
These descriptors provide valuable insights into the molecule's potential to participate in chemical reactions and interact with biological targets.
Conformational Analysis and Energy Minimization
Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For this compound, this would involve rotating the methyl groups and exploring the potential energy surface to find the global minimum energy conformation. This optimized geometry is crucial for the accuracy of other computational studies, including molecular docking and spectroscopic predictions.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Compound Optimization
In silico ADME prediction is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic properties. Various computational models can be used to predict the ADME properties of this compound. These predictions are often based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.
A summary of commonly predicted ADME properties and their significance is provided below:
| ADME Property | Description |
| Absorption | Prediction of oral bioavailability and intestinal absorption. |
| Distribution | Prediction of blood-brain barrier penetration and plasma protein binding. |
| Metabolism | Identification of potential sites of metabolism by cytochrome P450 enzymes. |
| Excretion | Prediction of the compound's clearance from the body. |
These predictions help in prioritizing compounds for further experimental testing and in guiding the chemical modification of lead compounds to improve their drug-like properties.
Future Research Directions and Translational Perspectives for Benzo D Oxazole Chemistry
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The synthesis of benzoxazoles has evolved significantly, yet the demand for more efficient, cost-effective, and environmentally benign methods remains a critical area of research. mdpi.comijpbs.com Future endeavors will likely concentrate on the following aspects:
Green Chemistry Approaches: Traditional methods for benzoxazole (B165842) synthesis often involve harsh reaction conditions, toxic reagents, and volatile organic solvents. nih.gov Sustainable methodologies, such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts like ionic liquids and nanoparticles, are gaining prominence. mdpi.comnih.govbohrium.com These techniques not only reduce reaction times and energy consumption but also minimize waste generation, aligning with the principles of green chemistry. mdpi.comorganic-chemistry.org For instance, the use of a reusable Brønsted acidic ionic liquid gel has been shown to be an efficient heterogeneous catalyst for the solvent-free synthesis of benzoxazoles. nih.govacs.org
Catalytic System Innovations: The development of novel catalytic systems is paramount for enhancing synthetic efficiency. This includes the exploration of transition-metal catalysts (e.g., copper, palladium) for C-H activation and cross-coupling reactions, enabling the direct functionalization of the benzoxazole core. ijpbs.comorganic-chemistry.org Furthermore, metal-free catalytic systems, such as those employing iodine or cyanide, are being investigated to avoid metal contamination in the final products. tandfonline.com
One-Pot and Multicomponent Reactions: One-pot and multicomponent reactions offer significant advantages in terms of operational simplicity, time, and resource efficiency. organic-chemistry.org Designing synthetic routes that allow for the construction of complex benzoxazole derivatives from simple starting materials in a single step is a major goal. For example, a sequential one-pot procedure for the synthesis of 2-substituted benzoxazoles from aryl bromides and 2-aminophenols has been developed. organic-chemistry.org
| Synthetic Method | Key Features | Sustainability Aspect |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. mdpi.com | Energy efficient. mdpi.com |
| Ultrasound Irradiation | Enhanced reaction rates and yields. nih.gov | Energy efficient, can be performed at lower temperatures. nih.gov |
| Ionic Liquid Catalysis | Recyclable, non-volatile solvents. nih.govacs.org | Reduced use of volatile organic compounds. nih.gov |
| Nanoparticle Catalysis | High surface area, enhanced catalytic activity, recyclability. ijpbs.com | Lower catalyst loading, potential for reuse. ijpbs.com |
| One-Pot Reactions | Multiple reaction steps in a single vessel. organic-chemistry.org | Reduced solvent usage and purification steps. organic-chemistry.org |
Exploration of Undiscovered Biological Applications and Target Identification
The benzoxazole scaffold has been associated with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. igi-global.comresearchgate.net However, the full extent of its therapeutic potential is yet to be realized.
Future research will focus on:
Novel Therapeutic Areas: While much research has focused on the aforementioned areas, exploring the utility of benzoxazole derivatives in other diseases, such as neurodegenerative disorders, metabolic diseases, and rare genetic disorders, could unveil new therapeutic avenues. nih.govresearchgate.net
Identification of Novel Molecular Targets: A crucial aspect of future research will be the identification and validation of novel molecular targets for benzoxazole compounds. researchgate.netnih.gov This can be achieved through a combination of high-throughput screening, chemical proteomics, and computational approaches. Understanding the specific proteins or pathways that benzoxazole derivatives interact with will be essential for developing more selective and effective drugs. researchgate.net
Mechanism of Action Studies: Elucidating the precise mechanism of action of bioactive benzoxazole compounds is critical for their translation into clinical candidates. mdpi.com This involves detailed biochemical and cellular assays to understand how these compounds modulate their biological targets and downstream signaling pathways.
Integration of Artificial Intelligence and Machine Learning in Benzo[d]oxazole Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and benzoxazole chemistry is no exception. These computational tools can significantly accelerate the design and optimization of novel benzoxazole derivatives.
Key applications include:
In Silico Screening and Virtual Libraries: AI/ML algorithms can be used to screen vast virtual libraries of benzoxazole compounds to identify potential hits with desired biological activities and pharmacokinetic properties. researchgate.netijpsdronline.com This in silico approach can significantly reduce the time and cost associated with traditional high-throughput screening. pnrjournal.com
Predictive Modeling: Machine learning models can be trained on existing data to predict the structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties of new benzoxazole analogs. researchgate.netbenthamdirect.com This allows for the prioritization of compounds with the highest potential for success before they are synthesized.
De Novo Drug Design: Generative AI models can be employed to design entirely new benzoxazole structures with optimized properties for a specific biological target. These models can learn the underlying chemical patterns from known active compounds and generate novel molecules with improved efficacy and selectivity.
| AI/ML Application | Description | Impact on Benzoxazole Research |
| Virtual Screening | Computational screening of large compound libraries against a biological target. researchgate.netijpsdronline.com | Rapid identification of potential lead compounds. |
| QSAR Modeling | Quantitative Structure-Activity Relationship models to predict biological activity. ijpsdronline.comtandfonline.com | Guidance for optimizing compound potency and selectivity. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. benthamdirect.com | Early identification of compounds with favorable drug-like properties. |
| De Novo Design | Generation of novel molecular structures with desired properties. | Exploration of novel chemical space for benzoxazole analogs. |
Exploiting Bioisosteric Replacements for Enhanced Efficacy and Selectivity
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. esisresearch.org In the context of benzoxazole chemistry, this approach can be used to fine-tune the efficacy, selectivity, and pharmacokinetic profile of drug candidates.
Future research will involve:
Scaffold Hopping and Ring System Modifications: Replacing the benzoxazole core with other heterocyclic systems (e.g., benzimidazole (B57391), benzothiazole) can lead to compounds with altered target binding and pharmacological properties. esisresearch.org
Substitution Pattern Optimization: Systematically exploring different substituents at various positions of the benzoxazole ring is crucial for understanding the structure-activity relationship (SAR). esisresearch.orgnih.gov This allows for the optimization of interactions with the biological target and the modulation of properties such as solubility and metabolic stability.
Pharmacophore Modeling: Computational pharmacophore modeling can be used to identify the key structural features required for biological activity. nih.govesisresearch.org This information can then guide the design of new benzoxazole analogs with improved potency and selectivity.
Focus on Specific Benzo[d]oxazole Analogs for Lead Compound Development
While broad screening of benzoxazole libraries is valuable for hit identification, the focused development of specific analogs is essential for advancing promising candidates toward clinical trials. mdpi.comnih.gov This involves a multi-pronged approach:
Lead Optimization: Once a promising lead compound is identified, medicinal chemists will focus on iterative structural modifications to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This process is often guided by SAR studies and computational modeling.
Preclinical Development: Promising lead compounds will undergo rigorous preclinical evaluation, including in vitro and in vivo studies to assess their efficacy, safety, and drug-like properties. mdpi.comslideshare.net This stage is critical for determining whether a compound has the potential to become a successful drug.
Translational Studies: For compounds that demonstrate a favorable preclinical profile, translational studies will be initiated to bridge the gap between laboratory research and clinical application. This includes the development of biomarkers to monitor drug response and the design of early-phase clinical trials.
The future of benzoxazole chemistry is bright, with numerous opportunities to develop novel therapeutics for a wide range of diseases. By embracing innovative synthetic methodologies, exploring new biological applications, leveraging the power of artificial intelligence, and applying established principles of medicinal chemistry, researchers can continue to unlock the therapeutic potential of this remarkable heterocyclic scaffold.
Q & A
Q. What are the established synthetic routes for 5-Chloro-2,6-dimethylbenzo[d]oxazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves cyclization reactions of substituted precursors. For example, benzo[d]oxazole derivatives are often synthesized via condensation of chloro-substituted o-aminophenols with carboxylic acid derivatives under reflux conditions in polar aprotic solvents like DMF or DMSO. Reaction optimization can include adjusting stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde), temperature (reflux at 80–120°C), and catalysts (e.g., acetic acid for acid-catalyzed cyclization) . Post-reaction purification steps, such as crystallization using ethanol-water mixtures, improve purity (yields ~65–75%) .
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and chloro groups at 2,6-positions) and aromatic proton environments.
- Mass Spectrometry : HRMS (EI) for molecular ion verification (e.g., calculated vs. experimental m/z values) .
- Elemental Analysis : Discrepancies between calculated and experimental C/H/N percentages (e.g., ±0.2% tolerance) may indicate impurities .
- Melting Point : Consistency with literature values (e.g., 141–143°C for related triazole derivatives) .
Q. What reactivity patterns are observed for this compound under nucleophilic substitution or coupling reactions?
- Methodological Answer :
- Substitution : The 5-chloro group is susceptible to nucleophilic displacement with amines or thiols using NaH/K₂CO₃ in DMF at 60–80°C .
- Coupling : Suzuki-Miyaura cross-coupling with aryl boronic acids via Pd(PPh₃)₄ catalysts in THF/Et₃N yields biaryl derivatives .
- Oxidation/Reduction : Controlled oxidation with KMnO₄/H₂O₂ can modify the oxazole ring, while LiAlH₄ reduction may destabilize the heterocycle .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in spectral data (e.g., HRMS vs. elemental analysis) for this compound derivatives?
- Methodological Answer : Discrepancies in HRMS (e.g., m/z 295.3 calculated vs. 295.1 observed) or elemental analysis (e.g., C% 73.20 vs. 73.00) may arise from isotopic impurities or incomplete combustion . Mitigation strategies include:
- Repeating analyses under standardized conditions (e.g., dry samples for elemental analysis).
- Using high-purity solvents and verifying instrument calibration.
- Cross-validating with alternative techniques (e.g., X-ray crystallography for structural confirmation) .
Q. What experimental design principles should guide structure-activity relationship (SAR) studies of this compound in medicinal chemistry?
- Methodological Answer :
- Variable Selection : Systematic modification of substituents (e.g., replacing methyl with trifluoromethyl groups) to assess electronic effects .
- Control Groups : Include unsubstituted benzoxazole analogs for baseline activity comparison.
- Assay Conditions : Standardize bioassays (e.g., IC₅₀ measurements in enzyme inhibition studies) with triplicate runs to ensure reproducibility .
Q. How can reaction yields for this compound derivatives be improved using design of experiments (DoE)?
- Methodological Answer : Apply factorial design to optimize parameters:
- Factors : Temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol% Pd).
- Response Surface Analysis : Identify interactions between variables (e.g., higher Pd loading may compensate for lower temperatures) .
- Validation : Confirm optimal conditions with three independent replicates (e.g., yield improvement from 65% to 82%) .
Q. What are the stability challenges of this compound under acidic/basic conditions, and how can degradation pathways be characterized?
- Methodological Answer :
- Stress Testing : Expose the compound to HCl/NaOH (0.1–1 M) at 25–60°C for 24–72 hours.
- Degradation Products : Monitor via LC-MS for hydrolysis products (e.g., ring-opened amines or phenols).
- Kinetics : Use Arrhenius plots to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
